

# Enpp-1-IN-15 and its Effect on Extracellular ATP: A Technical Guide

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## Compound of Interest

Compound Name: Enpp-1-IN-15

Cat. No.: B13913767

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Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the molecule designated "Enpp-1-IN-15," is limited. This guide provides a comprehensive overview based on the known mechanisms of ENPP1 inhibitors and data from closely related compounds and established research methodologies.

## Introduction to ENPP1 and its Role in Extracellular ATP Regulation

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the extracellular concentrations of nucleotides, most notably adenosine triphosphate (ATP).<sup>[1][2][3]</sup> ENPP1 hydrolyzes extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).<sup>[1]</sup> <sup>[2]</sup> This enzymatic activity is a key component of purinergic signaling, a form of extracellular communication mediated by nucleotides and nucleosides like ATP and adenosine.

In the context of the tumor microenvironment, the regulation of extracellular ATP is of particular interest. High levels of extracellular ATP can act as a danger signal, promoting anti-tumor immune responses. However, its rapid hydrolysis by ectonucleotidases, including ENPP1, leads to the production of adenosine, which is predominantly immunosuppressive. By inhibiting ENPP1, the concentration of extracellular ATP can be maintained, while reducing the

production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.

Beyond its role in oncology, ENPP1 is also a key regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[1][4] ENPP1 degrades the second messenger molecule cyclic GMP-AMP (cGAMP), which is produced in response to cytosolic DNA and activates the STING pathway to induce type I interferon production.[1][4] Inhibition of ENPP1 can therefore enhance STING-mediated anti-tumor immunity by preventing cGAMP hydrolysis.

## Enpp-1-IN-15: A Putative ENPP1 Inhibitor

While specific data for **Enpp-1-IN-15** is not widely available, it is presumed to be a small molecule inhibitor of ENPP1. Its mechanism of action would involve binding to the active site of the ENPP1 enzyme, thereby preventing the hydrolysis of its substrates, including extracellular ATP and cGAMP. This inhibition is expected to lead to a localized increase in the concentration of these molecules, with significant downstream effects on purinergic signaling and innate immunity.

## Quantitative Data for Representative ENPP1 Inhibitors

The following table summarizes inhibitory potency for publicly disclosed ENPP1 inhibitors, which can serve as a reference for the expected activity of novel inhibitors like **Enpp-1-IN-15**.

Compound	Target	Substrate	Assay Type	IC50 / Ki	Reference
Enpp-1-IN-14	Recombinant Human ENPP1	Not Specified	Not Specified	32.38 nM (IC50)	[5]
Compound 4e	ENPP1	Not Specified	Molecular Assay	0.188 µM (IC50)	[6]
Compound 4e	ENPP1	Not Specified	Cellular Assay (MDA-MB-231)	0.732 µM (IC50)	[6]
Compound 18p	ENPP1	Not Specified	Not Specified	25.0 nM (IC50)	[7]
Compound 7c	ENPP1	Not Specified	Not Specified	58 nM (Ki)	[1]
SR-8314	ENPP1	Not Specified	Not Specified	79 nM (Ki)	[1]
STF-1623	ENPP1	Not Specified	Not Specified	1.4 nM (IC50)	[8]
Suramin	Human soluble ENPP1	ATP	Not Specified	0.26 µM (Ki)	[8]
QS1	ENPP1	ATP	Not Specified	36 nM (IC50)	[8]

## Signaling Pathways and Experimental Workflows

### ENPP1-Mediated Hydrolysis of Extracellular ATP

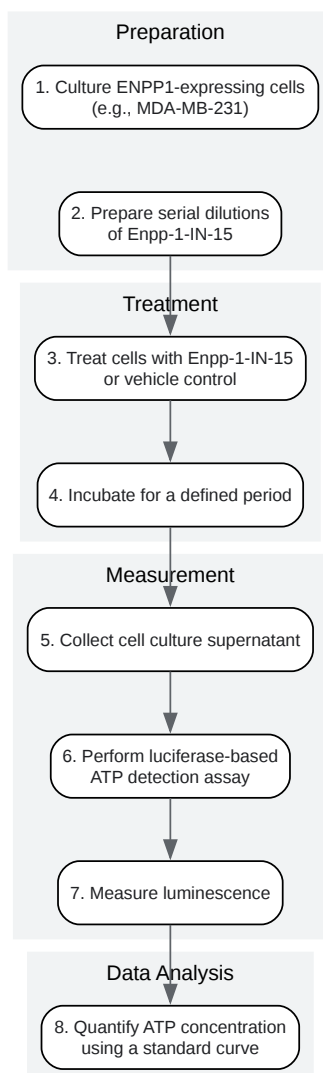
The following diagram illustrates the central role of ENPP1 in the hydrolysis of extracellular ATP and the subsequent generation of adenosine. Inhibition of ENPP1 by a molecule like **Enpp-1-IN-15** would block this pathway at a key juncture.

Caption: ENPP1 hydrolyzes extracellular ATP to AMP, which is further converted to immunosuppressive adenosine.

## Experimental Workflow for Assessing the Effect of Enpp-1-IN-15 on Extracellular ATP

This diagram outlines a typical experimental workflow to determine how an ENPP1 inhibitor affects extracellular ATP levels in a cell-based assay.

Workflow for Measuring Extracellular ATP



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Caption: A typical workflow for quantifying the impact of an ENPP1 inhibitor on extracellular ATP levels.

## Experimental Protocols

The following are representative protocols for key experiments used to characterize ENPP1 inhibitors. These can be adapted for the evaluation of **Enpp-1-IN-15**.

## In Vitro ENPP1 Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified ENPP1.

Materials:

- Recombinant human ENPP1 enzyme
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1  $\mu$ M ZnCl<sub>2</sub>, 500  $\mu$ M CaCl<sub>2</sub>)
- ENPP1 substrate: ATP or a synthetic substrate like p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP)
- Test compound (**Enpp-1-IN-15**) dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the recombinant ENPP1 enzyme to each well, except for the substrate blank wells.
- Add the diluted test compound or vehicle control (DMSO) to the respective wells.
- Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the ENPP1 substrate (ATP or pNP-TMP) to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

- Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
- Measure the product formation. If using pNP-TMP, measure the absorbance at 405 nm. If using ATP, the resulting AMP can be detected using a coupled enzyme assay that generates a fluorescent or luminescent signal.<sup>[9][10]</sup>
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC<sub>50</sub> value.

## Cell-Based ENPP1 Activity Assay

This protocol measures the ability of a compound to inhibit ENPP1 activity in a cellular context.

Materials:

- ENPP1-expressing cells (e.g., MDA-MB-231 breast cancer cells)
- Cell culture medium
- Test compound (**Enpp-1-IN-15**)
- A cell-based ENPP1 activity assay kit (e.g., using a fluorogenic substrate)
- 96-well cell culture plate
- Fluorescence microplate reader

Procedure:

- Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the existing medium from the cells and add the medium containing the test compound or vehicle control.
- Incubate the cells for a desired period (e.g., 1-4 hours).
- Add the fluorogenic ENPP1 substrate to each well according to the assay kit instructions.

- Incubate for the time specified in the kit protocol to allow for substrate conversion.
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition and determine the cellular IC50 value.

## Measurement of Extracellular ATP in Cell Culture

This protocol details the quantification of extracellular ATP levels in the supernatant of cells treated with an ENPP1 inhibitor.

### Materials:

- ENPP1-expressing cells
- Cell culture medium
- Test compound (**Enpp-1-IN-15**)
- 96-well opaque-walled plate (for luminescence reading)
- Luciferase-based ATP assay kit
- Luminometer

### Procedure:

- Seed cells in a 96-well plate and allow them to attach.
- Treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control for a predetermined time.
- Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
- Prepare a standard curve of ATP in the same cell culture medium.

- In a new opaque-walled 96-well plate, add the collected supernatants and the ATP standards.
- Add the luciferase-luciferin reagent from the ATP assay kit to each well.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the concentration of extracellular ATP in each sample using the ATP standard curve.

## Conclusion

Inhibition of ENPP1 presents a promising therapeutic strategy, particularly in the field of immuno-oncology. By preventing the degradation of extracellular ATP and cGAMP, inhibitors like the putative **Enpp-1-IN-15** can potentially enhance anti-tumor immunity. The experimental protocols and methodologies outlined in this guide provide a framework for the preclinical characterization of such inhibitors, enabling researchers to elucidate their mechanism of action and quantify their impact on extracellular nucleotide signaling. As research in this area progresses, the development of potent and specific ENPP1 inhibitors will be crucial for translating this therapeutic concept into clinical applications.

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